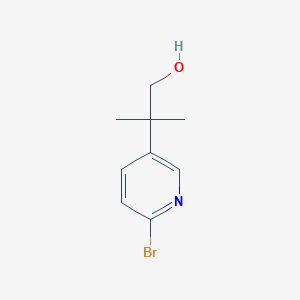

2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol

Description

2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol is a brominated pyridine derivative featuring a tertiary alcohol moiety. Its structure combines a 6-bromo-substituted pyridine ring at the 3-position with a 2-methyl-propan-1-ol group. The bulky 2-methyl-propan-1-ol group introduces steric effects, while the bromine atom on the pyridine ring enhances electrophilic reactivity.

Properties

IUPAC Name |

2-(6-bromopyridin-3-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-9(2,6-12)7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWIAARTUFEAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of (6-bromo-3-pyridyl)hydrazine with 3-methylbutanal in ethanol at low temperatures . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol may involve large-scale bromination processes followed by subsequent reactions to introduce the methyl-propan-1-ol group. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in dehalogenation.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Overview

2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol is a chemical compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores the compound's applications in scientific research, particularly in chemistry, biology, and medicine, supported by documented case studies and data tables.

Chemistry

- Synthesis Intermediate : 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic chemistry.

Biology

- Biological Activity : Research has indicated that compounds similar to 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol exhibit significant biological activity. Studies have focused on its interactions with biomolecules, which may lead to the development of new therapeutic agents .

Medicine

- Pharmaceutical Development : The compound is being investigated for its potential use as a pharmaceutical intermediate. Its unique structure could contribute to the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation .

Table 1: Chemical Reactions Involving 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol

| Reaction Type | Description | Example Outcome |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized | Formation of ketones or aldehydes |

| Reduction | Bromine atom can be reduced | Hydrogenated derivatives |

| Substitution | Bromine can be substituted with other groups | Amino, hydroxyl, or alkyl groups |

Table 2: Comparison with Similar Compounds

| Compound | Structural Features | Applications |

|---|---|---|

| 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol | Bromine and hydroxyl groups | Organic synthesis, biological studies |

| 6-Bromo-3-pyridylmethanol | Hydroxyl group only | Precursor for further synthesis |

| 2-Bromo-1-(6-bromopyridin-3-yl)ethanone | Dual bromine substitution | Similar synthetic applications |

Case Study 1: Synthesis and Characterization

In a study published by MDPI, researchers synthesized derivatives of pyridine compounds to elucidate their metabolic pathways. The synthesis of 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol was pivotal in understanding the structure-activity relationship among related compounds . The study highlighted the importance of optimizing reaction conditions to achieve high yields and purity.

A research article documented the investigation of pyridine derivatives for their biological activity against specific enzymes. The findings indicated that compounds with brominated pyridine rings exhibited enhanced inhibitory effects compared to their non-brominated counterparts. This underscores the potential of 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol in drug discovery .

Mechanism of Action

The mechanism of action of 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine ring play crucial roles in its reactivity and binding affinity. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol and related compounds:

Key Observations :

- Substitution Position : Bromine at the 3-position on pyridine (target compound) vs. 2-position in analogs (e.g., [638218-78-7]) may alter electronic properties and reactivity.

- Alcohol Structure : The primary alcohol in the target compound contrasts with secondary alcohols (e.g., [638218-78-7]), affecting hydrogen-bonding capacity and steric bulk .

- Aromatic vs.

Physical and Thermodynamic Properties

and provide insights into hydroxylic compounds:

- 2-Methyl-propan-1-ol (Parent Alcohol) : Exhibits lower density and higher volatility compared to its bromopyridyl derivative. Predictive models (e.g., Rackett equation) estimate properties with ≤2% error .

- Steric Effects : The bulky 2-methyl group in the target compound likely reduces solubility in polar solvents compared to linear analogs (e.g., [656827-76-8]) .

Biological Activity

2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol is a compound of interest due to its potential biological activities. This article synthesizes current research findings, including its pharmacological effects, synthesis methods, and biological evaluations.

Chemical Structure and Properties

The compound features a brominated pyridine ring, which is known to influence its biological activity. The structural formula can be represented as follows:

Synthesis Methods

The synthesis of 2-(6-bromo-3-pyridyl)-2-methyl-propan-1-ol typically involves the bromination of pyridine derivatives followed by alkylation processes. For instance, one method includes using methylmagnesium iodide in diethyl ether under controlled conditions to yield the desired product with significant yields .

Pharmacological Effects

Research indicates that 2-(6-bromo-3-pyridyl)-2-methyl-propan-1-ol exhibits various pharmacological activities, particularly as a dopamine receptor agonist. The compound has been shown to interact with D2 and D3 dopamine receptors, which are crucial in the treatment of neurodegenerative diseases and psychiatric disorders. In vitro studies demonstrated significant agonistic activity on these receptors with EC50 values indicating potency in the nanomolar range .

Case Studies

- Dopamine Receptor Agonism : A study evaluated the compound's ability to activate D2 and D3 receptors in human recombinant cell lines. The results showed that it acted as a potent agonist, promoting β-arrestin translocation and G protein activation, which are essential pathways for neuroprotective effects .

- Neuroprotective Effects : In animal models, compounds similar to 2-(6-bromo-3-pyridyl)-2-methyl-propan-1-ol have demonstrated neuroprotective properties against neurotoxic agents such as MPTP and 6-OHDA. These findings suggest potential therapeutic applications in conditions like Parkinson's disease .

Table 1: Biological Activity Summary

| Activity Type | Target Receptor | EC50 (nmol/L) | Emax (%) |

|---|---|---|---|

| D2 Agonism | D2R | 0.9 | 54.3 |

| D3 Agonism | D3R | 19 | 81.0 |

| 5-HT1A Agonism | 5-HT1AR | 2.3 | 96.1 |

Table 2: Metabolic Stability Data

| Compound | T1/2 (minutes) |

|---|---|

| 34c | 159.7 |

| 7b | 23.9 |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structure of 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (for purity assessment) and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity. For bromine verification, elemental analysis or mass spectrometry (MS) with electrospray ionization (ESI) is critical. Crystallographic data from single-crystal X-ray diffraction (as demonstrated for structurally similar brominated compounds) can resolve ambiguities in stereochemistry .

Q. How can researchers optimize synthesis routes for 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol to minimize by-products?

- Methodological Answer : Utilize Grignard reactions or nucleophilic substitution strategies, ensuring controlled reaction conditions (e.g., low temperature, inert atmosphere). Monitor reaction progress via thin-layer chromatography (TLC) and employ column chromatography for purification. Adjust stoichiometry of brominated pyridine precursors (e.g., 2-bromo-3-hydroxypyridine) to avoid over-alkylation .

Q. What solvent systems are compatible with this compound for solubility studies?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) due to the compound’s hydroxyl and bromopyridyl groups. For thermodynamic modeling, apply local composition models (e.g., Non-Random Two-Liquid, NRTL) to predict activity coefficients in mixed-solvent systems .

Q. What safety protocols are essential for handling 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol?

- Methodological Answer : Follow Globally Harmonized System (GHS) guidelines: use fume hoods, wear nitrile gloves, and avoid water contact (risk of HBr release). For spills, neutralize with sodium bicarbonate and adsorb with inert materials. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can computational chemistry predict degradation pathways of 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model hydrolysis mechanisms. Focus on the bromopyridyl moiety’s susceptibility to nucleophilic attack. Validate predictions experimentally via HPLC-MS to detect intermediates like 3-hydroxypyridine derivatives .

Q. What strategies resolve contradictions in stability data for this compound during long-term storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation profiles using Karl Fischer titration (for moisture uptake) and X-ray powder diffraction (XRPD) to detect crystalline phase changes. Cross-reference with Arrhenius modeling to extrapolate shelf-life .

Q. How can researchers identify and quantify trace impurities in synthesized batches?

- Methodological Answer : Employ ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) for high-resolution impurity profiling. Use spiking experiments with suspected by-products (e.g., 2-methylpropan-1-ol derivatives) for confirmation .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.